molecular formula C12H13Br2NO2S B3145095 1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 566939-56-8

1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No. B3145095
CAS RN: 566939-56-8
M. Wt: 395.11 g/mol
InChI Key: JEPHHCAUUATEBO-UHFFFAOYSA-N
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Description

Thieno[3,4-c]pyrrole derivatives are a class of organic compounds that contain a thieno[3,4-c]pyrrole core . They are often used as building blocks in organic synthesis and have been studied for their potential applications in organic electronics .


Synthesis Analysis

While the specific synthesis process for “1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione” is not available, similar compounds have been synthesized through various methods. For example, a novel thiadiazolo[3,4-c]pyridine based donor-acceptor copolymer was synthesized by Stille polymerization reaction .


Molecular Structure Analysis

The molecular structure of thieno[3,4-c]pyrrole derivatives can vary greatly depending on the specific substituents attached to the core structure . The structure can influence the compound’s electronic properties and reactivity .


Chemical Reactions Analysis

Thieno[3,4-c]pyrrole derivatives can undergo various chemical reactions. For instance, the formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde was transformed into the respective nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,4-c]pyrrole derivatives can be influenced by their specific structure and substituents . For instance, a thiadiazolo[3,4-c]pyridine based copolymer exhibited strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels .

Scientific Research Applications

Organic and Hybrid Solar Cells (OSCs)

DTP and its derivatives play a crucial role in organic photovoltaics. Here’s how:

Synthetic Chemistry and Ring Closure Reactions

DTP synthesis involves intriguing chemistry:

Materials for Organic Light-Emitting Diodes (OLEDs)

While not as extensively studied as other applications, DTP-based materials show potential for OLEDs. Their emission properties could lead to efficient electroluminescent devices.

Mechanism of Action

Target of Action

The primary targets of 1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione are electron-rich and electron-deficient semiconductors . This compound is a part of the dithieno[3,2-b:2′,3′-d]pyrrole (DTP) family, which has been widely used in the development of organic solar cells (OSCs) over the past two decades .

Mode of Action

The compound interacts with its targets by incorporating into photovoltaic polymers and small molecules, enhancing the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of OSCs . This interaction results in changes in the electrical properties of the semiconductors, thereby improving the performance of the OSCs .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the conversion of light energy into electrical energy in OSCs . The compound’s interaction with electron-rich and electron-deficient semiconductors alters the flow of electrons in these materials, affecting the overall efficiency of the energy conversion process .

Result of Action

The molecular and cellular effects of the compound’s action are manifested in the improved performance of OSCs . By enhancing the VOC, JSC, FF, and PCE, the compound contributes to the increased efficiency of these devices .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors such as light intensity and temperature . For instance, the performance of OSCs can be affected by changes in sunlight intensity. Moreover, the stability of the compound could be compromised under extreme environmental conditions .

Future Directions

Thieno[3,4-c]pyrrole derivatives have potential applications in various fields, including organic electronics . Future research may focus on developing new synthesis methods, exploring new applications, and improving the properties of these compounds.

properties

IUPAC Name

1,3-dibromo-5-hexylthieno[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2NO2S/c1-2-3-4-5-6-15-11(16)7-8(12(15)17)10(14)18-9(7)13/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPHHCAUUATEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856358
Record name 1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

CAS RN

566939-56-8
Record name 1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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